molecular formula C24H29N5O3S B11425242 N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11425242
M. Wt: 467.6 g/mol
InChI Key: IPJBBLGYDIIBQK-UHFFFAOYSA-N
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Description

N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound featuring a triazole ring, a methoxybenzamide group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Attachment of the Butyl Chain: The butyl group is introduced through an alkylation reaction using butyl halides under basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is added via a reaction with isocyanates or carbamoyl chlorides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiols or disulfides.

    Attachment of the Methoxybenzamide Group: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its triazole ring is known for its bioactivity, which can be exploited in designing new therapeutic agents.

Medicine

Medicinally, the compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the methoxybenzamide group suggests possible interactions with biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and functional groups.

Mechanism of Action

The mechanism by which N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide exerts its effects would depend on its specific application. Generally, the triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxybenzamide group might enhance binding affinity to certain proteins, while the sulfanyl linkage could participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide
  • N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-hydroxybenzamide

Uniqueness

The uniqueness of N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, for instance, can influence the compound’s solubility and reactivity, differentiating it from similar compounds with other substituents.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[[4-butyl-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C24H29N5O3S/c1-4-5-13-29-21(15-25-23(31)18-9-11-20(32-3)12-10-18)27-28-24(29)33-16-22(30)26-19-8-6-7-17(2)14-19/h6-12,14H,4-5,13,15-16H2,1-3H3,(H,25,31)(H,26,30)

InChI Key

IPJBBLGYDIIBQK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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